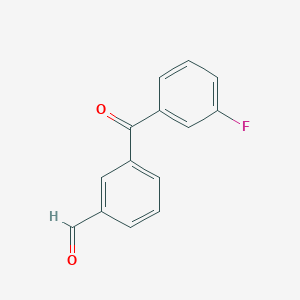3-(3-Fluorobenzoyl)benzaldehyde
CAS No.: 108440-76-2
Cat. No.: VC19184552
Molecular Formula: C14H9FO2
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 108440-76-2 |
|---|---|
| Molecular Formula | C14H9FO2 |
| Molecular Weight | 228.22 g/mol |
| IUPAC Name | 3-(3-fluorobenzoyl)benzaldehyde |
| Standard InChI | InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H |
| Standard InChI Key | AZDIHRSCDFDFCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-(3-fluorobenzoyl)benzaldehyde. It is also known by several synonyms, including:
| Synonym | CAS Number | Source |
|---|---|---|
| Benzaldehyde, 3-(3-fluorobenzoyl)- | 108440-76-2 | PubChem |
| 3-(3-Fluorobenzoyl)benzaldehyde | 108440-76-2 | PubChem |
| DTXSID00550510 | - | PubChem |
Molecular Structure and Formula
The molecule consists of a benzaldehyde group (CHCHO) linked to a 3-fluorobenzoyl moiety (CHFCO). The fluorine atom at the meta position of the benzoyl group introduces electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 228.22 g/mol | PubChem |
| XLogP3 | 3.2 (estimated) | PubChem |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 3-(3-Fluorobenzoyl)benzaldehyde is documented in the provided sources, analogous fluorinated benzaldehydes are synthesized via Friedel-Crafts acylation or Ultrasonication-assisted halogenation. For example, a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B ) employs dichloromethane as a solvent, sodium hypochlorite as an oxidizing agent, and ultrasonic irradiation to enhance reaction efficiency. This method avoids toxic reagents like molecular bromine, aligning with green chemistry principles .
A plausible route for 3-(3-Fluorobenzoyl)benzaldehyde could involve:
-
Friedel-Crafts Acylation: Reacting benzaldehyde with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).
-
Purification: Bulk melting crystallization at controlled temperatures (e.g., 31°C ) to isolate the pure product.
Physical and Chemical Properties
Thermodynamic Properties
Data specific to 3-(3-Fluorobenzoyl)benzaldehyde are scarce, but related fluorinated benzaldehydes exhibit the following properties:
Table 2: Comparative Properties of Fluorinated Benzaldehydes
| Compound | Boiling Point (°C) | Density (g/mL) | Solubility | Source |
|---|---|---|---|---|
| 3-Fluorobenzaldehyde | 66–68 (20 mmHg) | 1.17 (25°C) | Chloroform, Methanol | ChemicalBook |
| 3-Bromo-4-fluorobenzaldehyde | - | - | Dichloromethane | CN109912396B |
The electron-withdrawing fluorobenzoyl group likely increases the compound’s melting point compared to non-fluorinated analogs.
Reactivity
-
Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions).
-
Fluorobenzoyl Group: Enhances stability against oxidation due to fluorine’s inductive effect .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated benzaldehydes are critical precursors in drug synthesis. For instance, 3-(3-fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde is an impurity in Safinamide, a Parkinson’s disease medication . While 3-(3-Fluorobenzoyl)benzaldehyde’s direct applications are unconfirmed, its structural features suggest utility in:
-
Antimicrobial Agents: Fluorinated aldehydes inhibit enzymes like tyrosinase .
-
Kinase Inhibitors: The fluorobenzoyl moiety may enhance binding affinity in target proteins .
Materials Science
The compound’s aromatic and electron-deficient structure could make it a candidate for:
-
Liquid Crystals: Fluorine improves thermal stability and mesophase behavior.
-
Polymer Additives: As a crosslinking agent in fluoropolymer synthesis.
Analytical Characterization
Spectroscopic Data
-
NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and splitting patterns from aromatic fluorine coupling.
-
IR: Strong absorption bands near 1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
Chromatography
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using methods similar to those for 3-fluorobenzaldehyde .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume